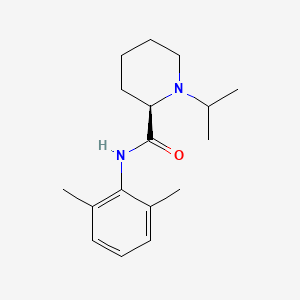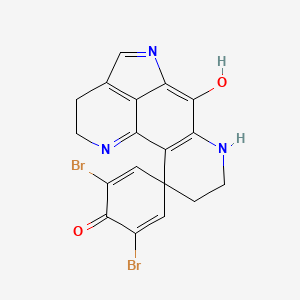
Discorhabdin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Discorhabdin C is a marine natural product belonging to the pyrroloiminoquinone family of alkaloids. It is primarily isolated from marine sponges of the genera Latrunculia, Batzella, Prianos, and Zyzzya .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of discorhabdin C involves several key steps. One approach includes the anodic oxidation of a bromophenol derivative, followed by phenolic coupling reactions . Another method involves the use of hypervalent iodine(III) reagents to preconstruct the spirodienone system, with final sulfur introduction to the cross-linked system .
Industrial Production Methods
Most production methods remain within the realm of academic research and small-scale synthesis .
化学反応の分析
Types of Reactions
Discorhabdin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups at specific positions.
Substitution: The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles to form debrominated adducts.
Common Reagents and Conditions
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Reduction: Hydrogenation reactions are performed using hydrogen gas and a suitable catalyst.
Substitution: Thiol and amine nucleophiles are used under mild conditions to form adducts.
Major Products
Oxidation: Introduction of hydroxyl groups.
Reduction: Didebrominated ring-closed carbinolamine.
Substitution: Debrominated adducts with thiol and amine nucleophiles.
科学的研究の応用
Discorhabdin C has a wide range of scientific research applications:
Chemistry: Used as a lead compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Studied for its interactions with biological macromolecules and its role in marine ecosystems.
Medicine: Exhibits potent cytotoxicity against various human tumor cell lines, making it a candidate for anticancer drug development
作用機序
Discorhabdin C exerts its effects through several mechanisms:
Electrophilic Reactivity: The dienone-ring reacts with thiol and amine nucleophiles, leading to the formation of adducts.
Mitochondrial Dysfunction: Induces mitochondrial dysfunction, leading to non-apoptotic cell death in certain cancer cell lines.
Molecular Targets: Targets include proteins and enzymes involved in cellular redox balance and mitochondrial function.
類似化合物との比較
Similar Compounds
Discorhabdin A: Another member of the pyrroloiminoquinone family, known for its strong cytotoxic activity.
Makaluvamines: Structurally related compounds with similar biological activities.
Prianosins and Epinardins: Other pyrroloiminoquinone alkaloids with comparable cytotoxic properties.
Uniqueness
Discorhabdin C is unique due to its specific electrophilic reactivity and the presence of a 2,6-dibromo-cyclohexa-2,5-diene moiety, which is critical for its biological activity . Its ability to form stable adducts with thiol and amine nucleophiles distinguishes it from other similar compounds .
特性
CAS番号 |
105372-81-4 |
|---|---|
分子式 |
C18H13Br2N3O2 |
分子量 |
463.1 g/mol |
IUPAC名 |
2',6'-dibromo-8-hydroxyspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),8,10,12(16)-pentaene-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H13Br2N3O2/c19-9-5-18(6-10(20)16(9)24)2-4-22-15-12(18)13-11-8(1-3-21-13)7-23-14(11)17(15)25/h5-7,22,25H,1-4H2 |
InChIキー |
AQUBTUIPDMTCAG-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2C3=C1C=NC3=C(C4=C2C5(CCN4)C=C(C(=O)C(=C5)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


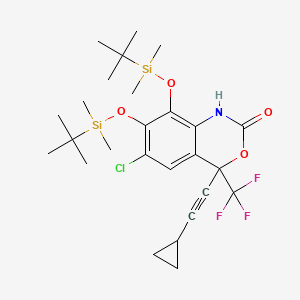



![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
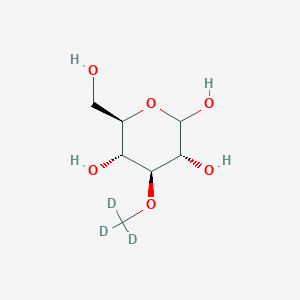
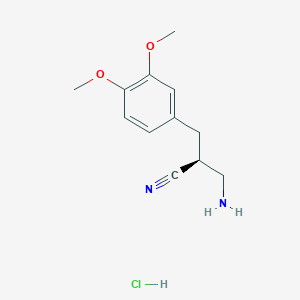
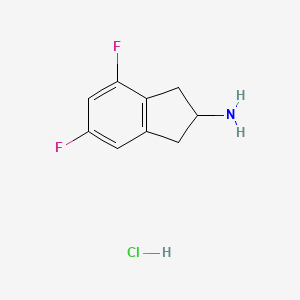
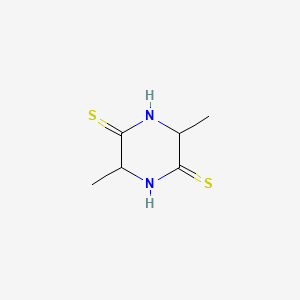
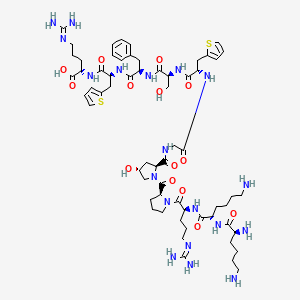
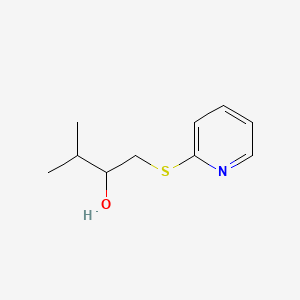
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
